2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C21H15NO5 and its molecular weight is 361.353. The purity is usually 95%.
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Scientific Research Applications
Drug Development and Medicinal Chemistry
Compounds like benzoxazole and benzothiazole derivatives have been extensively studied for their pharmacological properties. For example, benzoxazole derivatives have been investigated for their antidiabetic activity as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, demonstrating potential in treating type 2 diabetes (Cobb et al., 1998). Similarly, benzothiazole derivatives have been explored for their antibacterial and antifungal activities, indicating a broad spectrum of potential therapeutic applications (Chavan & Pai, 2007).
Material Science
In the realm of material science, carboxylic acid derivatives, especially those containing benzoxazole or benzothiazole groups, have been used to synthesize novel polymers and coordination polymers with specific properties. For instance, polymers with benzoxazole or benzothiazole pendent groups have been synthesized, showing enhanced solubility and thermal stability, which could be advantageous for high-performance applications (Toiserkani et al., 2011). Coordination polymers assembled from derivatives of aromatic carboxylic acids have also been reported, with studies focusing on their crystal structures and photophysical properties (Sivakumar et al., 2011).
Analytical Chemistry
The derivatization of carboxylic acids for analytical purposes, especially in high-performance liquid chromatography (HPLC), demonstrates the utility of these compounds in analytical chemistry. Fluorescent derivatization reagents for carboxylic acids have been developed, allowing for highly sensitive detection of these compounds in HPLC analyses (Narita & Kitagawa, 1989).
Biochemical Analysis
Biochemical Properties
The compound 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has been found to interact with various enzymes and proteins . It has shown potent α-amylase inhibition, suggesting its potential role in biochemical reactions related to carbohydrate metabolism .
Cellular Effects
In cellular processes, 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has demonstrated significant effects. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid vary with different dosages
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-20(22-13-9-10-18-19(11-13)27-12-26-18)16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)25/h1-11H,12H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHQANIHXQUQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.